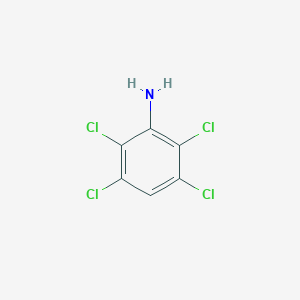
2,3,5,6-Tetrachloroaniline
Cat. No. B043135
Key on ui cas rn:
3481-20-7
M. Wt: 230.9 g/mol
InChI Key: YTDHEFNWWHSXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04495368
Procedure details


Example 7 is repeated, 16.0×10-3 mol of HI being introduced in place of 6.2×10-3 mol. After a reaction time of 2 hours under these same conditions, the degree of conversion of the 2,3,5,6-tetrachloroaniline is 98.5%. 3,5-Dichloroaniline is obtained with a yield of 98.7%, relative to the 2,3,5,6-tetrachloroaniline converted. The degree of hydrodechlorination of the solvent is 0.1%.


Name

Identifiers


|
REACTION_CXSMILES
|
I.[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]>>[Cl:10][C:9]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:11])[CH:8]=1)[NH2:5].[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.016 mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a reaction time of 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
